molecular formula C₁₀H₁₄O₅ B1142452 threo-Guaiacylglycerol CAS No. 27391-16-8

threo-Guaiacylglycerol

Cat. No.: B1142452
CAS No.: 27391-16-8
M. Wt: 214.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Threo-Guaiacylglycerol, a natural organic compound, is formed by the combination of proline and the phenolic compound Guaiacyl . It has been found to exhibit potent anti-inflammatory effects against NO, TNF-α, and IL-6 . These are key mediators in the inflammatory response, making them primary targets of this compound.

Mode of Action

This compound interacts with its targets (NO, TNF-α, and IL-6) to exert its anti-inflammatory effects . Specifically, it has been shown to significantly inhibit COX-2 expression at 50 μM . COX-2 is an inducible isoform of cyclooxygenase, which plays a crucial role in inflammation. By inhibiting COX-2, this compound can help alleviate inflammatory destruction.

Biochemical Pathways

The anti-inflammatory activity of this compound is suggested to occur in part via the inhibition of the expression of pro-inflammatory cytokines . This includes the inhibition of TNF-α, IL-6, and NO production. TNF-α stimulates macrophages to release various molecular mediators such as IL-6, which further involves in multi-biological activities like inflammation .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that this compound is a solid substance that appears as a white or similar to white crystal at room temperature and has a certain solubility .

Result of Action

The result of this compound’s action is the reduction of inflammation. By inhibiting the production of pro-inflammatory mediators and cytokines, this compound can help alleviate the symptoms of inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound requires appropriate temperature and pH conditions .

Biochemical Analysis

Biochemical Properties

Threo-Guaiacylglycerol interacts with various biomolecules in biochemical reactions. For instance, it has been found to exhibit potent anti-inflammatory effects against nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW264.7 cells .

Cellular Effects

This compound influences cell function by modulating the production of key inflammatory mediators. It has been shown to inhibit the production of NO, TNF-α, and IL-6, thereby potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of gene expression. It has been found to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes involved in the inflammatory response .

Properties

IUPAC Name

(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKFUSLVUZISST-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453870
Record name 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84799-27-9
Record name 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is threo-guaiacylglycerol and where is it found?

A1: this compound is a natural phenolic compound belonging to the lignan family. It is often found as a constituent in various plants, including Dracocephalum forrestii [], Catunaregam spinosa [], Ailanthus altissima [], and many others. These plants are often studied for their potential medicinal properties.

Q2: What is the difference between erythro-guaiacylglycerol and this compound?

A2: Both erythro- and this compound are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This difference arises from the chirality at the glycerol moiety. Notably, research on Fusarium solani metabolism of a related compound suggests distinct stereoselectivity in the formation of erythro (aS, βR) and threo (aS, βS) isomers during enzymatic reduction [].

Q3: Has this compound been found to exist as a glycoside?

A3: Yes, this compound has been found in various plants in its glycosylated form. For example, this compound 3-O-[6-O-(E)-p-coumaroyl]-β-D-glucopyranoside and this compound 3-O-[6-O-(Z)-p-coumaroyl]-β-D-glucoside were isolated from Dracocephalum forrestii [].

Q4: What is the role of this compound in plant lignification?

A4: While this compound itself is not a direct lignin monomer, research suggests its involvement in lignification. Studies on Zinnia elegans tracheary element differentiation revealed that this compound-β-coniferyl ether, a dilignol derived from coniferyl alcohol, was present in the culture medium during lignification []. Further experiments indicated that this dilignol, along with others, could be incorporated into the lignin polymer, especially when monolignol biosynthesis was inhibited.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.